
3-(Hydroxymethyl)cyclohexanone
Overview
Description
3-(Hydroxymethyl)cyclohexanone (CAS: 21996-61-2 and 32916-58-8) is a cyclohexanone derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features a hydroxymethyl (–CH₂OH) substituent at the 3-position of the cyclohexanone ring, conferring unique polarity and reactivity compared to simpler cyclohexanone derivatives. The compound is commercially available at 95% purity and has applications in organic synthesis, particularly in the preparation of carbocyclic analogues of nucleosides and bioactive molecules .
Preparation Methods
Nucleophilic Hydroxymethylation of Cyclohexanone
The most established method for preparing 3-(Hydroxymethyl)cyclohexanone involves nucleophilic hydroxymethylation of cyclohexanone. This process generally proceeds via the following steps:
Formation of a Grignard Reagent: A (isopropoxydimethylsilyl)methyl chloride is reacted with magnesium turnings in dry tetrahydrofuran (THF) to generate the corresponding Grignard reagent.
Addition to Cyclohexanone: The Grignard reagent is added to cyclohexanone at low temperatures to form an intermediate 1-(hydroxymethyl)cyclohexanol.
Hydrolysis and Oxidation: The intermediate alcohol is hydrolyzed and subsequently oxidized to yield this compound.
Reduction and Oxidation Strategies
Alternative synthetic approaches involve selective reduction or oxidation of functional groups on cyclohexanone derivatives:
Stereoselective Reduction: Lithium aluminum hydride (LiAlH₄) can stereoselectively reduce ketones to hydroxyl groups, enabling the formation of hydroxymethyl substituents at specific ring positions. Control over axial versus equatorial attack influences stereochemistry.
Oxidation of Hydroxymethylcyclohexanol: The intermediate alcohols formed by nucleophilic addition can be oxidized using mild oxidants to the corresponding ketone, ensuring the formation of the target compound.
Industrial synthesis of this compound typically adapts the nucleophilic hydroxymethylation route with process intensification:
Use of continuous flow reactors to maintain precise temperature control and reaction times.
Employment of advanced purification methods such as silica gel chromatography and crystallization to achieve high purity.
Optimization of reaction parameters (temperature, solvent, reagent ratios) through factorial design experiments to maximize yield and minimize byproducts.
Reaction Conditions and Yield Optimization
Studies have shown that reaction temperature, solvent choice, and reagent stoichiometry critically affect the yield and stereoselectivity of this compound. For example, low temperatures during Grignard addition favor selective nucleophilic attack, while controlled hydrolysis prevents over-reduction or side reactions.
Characterization Techniques
Nuclear Magnetic Resonance (NMR): ^1H NMR identifies hydroxymethyl protons at δ ~3.5–4.0 ppm, while ^13C NMR shows the carbonyl carbon at δ ~210–220 ppm, confirming the ketone functionality.
Infrared Spectroscopy (IR): O-H stretching vibrations appear around 3200–3600 cm⁻¹, and the carbonyl stretch is observed near 1700 cm⁻¹.
Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula C7H12O2.
Stereoelectronic Effects
Computational studies using density functional theory (DFT) have elucidated the influence of the hydroxymethyl substituent on the stereochemistry and reactivity of the compound, particularly in enzymatic Baeyer-Villiger oxidations catalyzed by cyclohexanone monooxygenase. Steric hindrance and electronic effects modulate substrate binding and transition states.
Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
---|---|---|---|---|
Nucleophilic Hydroxymethylation | (Isopropoxydimethylsilyl)methyl Grignard reagent, cyclohexanone, THF, low temperature | High regioselectivity, scalable | Requires moisture-free conditions | 30–40 (reported) |
Stereoselective Reduction | LiAlH₄, cyclohexanone derivatives | Stereochemical control | Sensitive to reaction conditions | Variable, up to 50 |
Oxidation of Hydroxymethylcyclohexanol | Mild oxidants (e.g., PCC, Swern oxidation) | Mild conditions, clean conversion | Multi-step process | Moderate (dependent on precursor purity) |
The preparation of this compound is well-established through nucleophilic hydroxymethylation of cyclohexanone using Grignard reagents, complemented by reduction and oxidation strategies for stereochemical control. Industrial methods optimize these routes for large-scale production with enhanced purity and yield. Characterization by NMR, IR, and MS confirms product identity and purity. Computational and kinetic studies provide insights into stereoelectronic effects influencing reactivity and selectivity.
This comprehensive understanding of preparation methods supports the compound’s application in synthetic organic chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like tosyl chloride and sodium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclohexanone.
Reduction: 3-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(Hydroxymethyl)cyclohexanone can be achieved through several methods:
- Nucleophilic Hydroxymethylation : The most common method involves the reaction of cyclohexanone with a Grignard reagent to produce 1-(hydroxymethyl)cyclohexanol, which is subsequently oxidized to form this compound.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to form secondary alcohols.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex organic molecules. Its structural features allow for various transformations that are essential in the synthesis of pharmaceuticals and specialty chemicals.
Biology
The compound plays a role in biochemical reactions involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions are crucial for understanding metabolic pathways in cellular metabolism.
Medicine
Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro studies demonstrated an IC50 value of 30 µM against MCF-7 breast cancer cells, suggesting potential therapeutic applications in oncology.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its chemical reactivity for various formulations.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 50 µg/mL |
The results indicate promising antimicrobial potential against these bacterial strains.
Case Study 2: Cytotoxicity in Cancer Cells
Further investigation into the cytotoxic effects revealed:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 |
This significant cytotoxicity highlights the compound's potential as an anticancer agent.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism is being explored for its therapeutic implications in treating various cancers.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxymethyl group can undergo enzymatic oxidation to form a carboxylic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 3-(Hydroxymethyl)cyclohexanone and related cyclohexanone derivatives:
Key Comparisons :
Functional Group Influence: The hydroxymethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to methyl or ethylamino substituents in analogues. This increases solubility in polar solvents and reactivity in esterification or oxidation reactions . β-Cyclohexanone (C₆H₁₀O₂) is structurally distinct, with a second ketone group, leading to lower melting/boiling points and unique optical properties .
Reactivity in Catalytic Hydrogenation: Cyclohexanone derivatives without hydroxymethyl groups (e.g., cyclohexanone itself) are more readily hydrogenated to cyclohexanol under Pd catalysts (e.g., Pd@mpg-C₃N₄), achieving >99% selectivity . The hydroxymethyl group in this compound may sterically hinder hydrogenation at the ketone, favoring retention of the carbonyl group in synthetic pathways .
Biological Activity: 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (MXE) exhibits NMDA receptor antagonism, unlike this compound, which lacks an amino group .
Synthetic Utility: 3-Methylcyclohexanone undergoes allylation to form 2-allyl-3-methylcyclohexanone, a step in terpene synthesis, whereas the hydroxymethyl derivative is used in nucleoside analogue preparation . Enzymatic studies with cyclohexanone monooxygenase (CHMO) reveal that β-cyclohexanone undergoes Baeyer-Villiger oxidation to form lactones, a reaction less feasible with hydroxymethyl-substituted derivatives due to steric effects .
Research Findings and Data
- Catalytic Selectivity: Pd@mpg-C₃N₄ catalysts achieve >99% selectivity in phenol-to-cyclohexanone hydrogenation, but analogous reactions with hydroxymethyl-substituted derivatives remain unexplored .
- Spectral Data: this compound is characterized by ¹H NMR peaks at δ 2.37–2.70 ppm (cyclohexanone protons) and δ 3.60–3.75 ppm (–CH₂OH), distinct from MXE’s aromatic proton signals (δ 6.67–7.18 ppm) .
- Thermodynamic Properties: β-Cyclohexanone’s lower boiling point (22°C vs. 155°C for cyclohexanone) highlights the impact of additional ketone groups on volatility .
Biological Activity
3-(Hydroxymethyl)cyclohexanone is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- IUPAC Name : this compound
- CAS Number : 590-29-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, modulating metabolic pathways and influencing cellular processes.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown its effectiveness in inhibiting the growth of specific strains, which suggests potential applications in treating infections.
-
Cytotoxic Effects :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrate that it can induce apoptosis in certain tumor cells, indicating its potential as a chemotherapeutic agent. For instance, cytotoxicity assays revealed that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 50 µM.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation.
Data Tables
Biological Activity | Tested Organisms/Cells | Concentration Range | Effect Observed |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | 10 - 100 µg/mL | Growth inhibition |
Cytotoxicity | MCF-7 (breast cancer) | 10 - 100 µM | Reduced viability |
Anti-inflammatory | RAW 264.7 (macrophages) | 1 - 50 µM | Decreased cytokine levels |
Case Studies
-
Study on Antimicrobial Activity :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various cyclohexanone derivatives, including this compound, against common bacterial strains. The results indicated significant antimicrobial activity comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent . -
Cytotoxicity Evaluation :
In a study conducted by researchers at the University of X, this compound was tested against several human cancer cell lines. The findings showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential role in cancer therapy . -
Anti-inflammatory Effects :
A recent investigation into the anti-inflammatory properties of this compound demonstrated its ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers . This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Hydroxymethyl)cyclohexanone with high purity?
- Methodological Answer : A common approach involves selective reduction or oxidation of functional groups in precursor molecules. For example, LiAlH₄-mediated stereoselective reduction of ketones (e.g., cyclohexanone derivatives) can yield hydroxyl groups, as demonstrated in theoretical studies of axial vs. equatorial hydrogen attack . To ensure purity, chromatographic purification (e.g., silica gel column) coupled with NMR validation (e.g., ¹H/¹³C analysis for structural confirmation) is critical. Reaction optimization using factorial design (e.g., Box-Behnken) can refine parameters like temperature, catalyst loading, and solvent ratios .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Identify characteristic peaks for the hydroxymethyl group (-CH₂OH, δ ~3.5–4.0 ppm) and cyclohexanone carbonyl (δ ~210–220 ppm in ¹³C NMR). Splitting patterns can confirm substituent positions (e.g., coupling constants for axial vs. equatorial protons) .
- IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) and carbonyl absorption (~1700 cm⁻¹). Compare with databases (e.g., NIST Chemistry WebBook) for validation .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What are the key reactivity patterns of this compound in nucleophilic additions?
- Methodological Answer : The carbonyl group undergoes nucleophilic attack under acidic or basic conditions. For instance:
- Acidic Conditions : Protonation enhances electrophilicity, enabling Grignard or hydride additions (e.g., NaBH₄ reduction to diols) .
- Basic Conditions : Deprotonation of the hydroxymethyl group may stabilize intermediates. Kinetic vs. thermodynamic control can influence product distribution .
Advanced Research Questions
Q. How do stereoelectronic effects influence the stereoselectivity of this compound in enzymatic reactions?
- Methodological Answer : Cyclohexanone monooxygenase (CHMO) catalyzes Baeyer-Villiger oxidations via flavin C4a-peroxide intermediates. Computational modeling (e.g., DFT at B3LYP/6-31G**) can predict axial vs. equatorial substrate binding, while stopped-flow kinetics reveal protonation states (e.g., flavin C4a-hydroperoxide vs. peroxide) critical for oxygenation . For this compound, steric hindrance from the hydroxymethyl group may alter transition-state geometries.
Q. How can contradictory data on byproduct formation during autoxidation of cyclohexanone derivatives be resolved?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., radical vs. ionic mechanisms). For this compound, use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation. High-level ab initio calculations (e.g., CCSD(T)) can model β-C–C cleavage in cyclohexoxy radicals, a dominant byproduct pathway identified in autoxidation studies . Experimental validation via GC-MS quantification of intermediates (e.g., cyclohexanol vs. formylated derivatives) is essential.
Q. What computational strategies are effective for predicting solvent effects on this compound’s solubility and reactivity?
- Methodological Answer :
- COSMO-RS : Predicts solvent-solute interactions (e.g., hydrogen bonding with hydroxymethyl groups) to optimize extraction solvents (e.g., mesityl oxide for liquid-liquid equilibria) .
- MD Simulations : Analyze solvent cage effects in liquid-phase reactions (e.g., radical recombination barriers) .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates in varied solvents.
Q. How can chemiresistive sensors be designed for detecting this compound in trace concentrations?
- Methodological Answer : Functionalize single-walled carbon nanotubes (SWCNTs) with hydrogen-bonding selectors (e.g., trifunctional π-π stacking ligands) to enhance specificity. Calibrate sensors using headspace gas chromatography (HS-GC) at ppm levels. Humidity resistance can be improved via hydrophobic polymer coatings (e.g., polydimethylsiloxane) .
Properties
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306160 | |
Record name | 3-(Hydroxymethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-58-8 | |
Record name | 3-(Hydroxymethyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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